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Introduction

Lysine 2-hydroxyisobutyrylation (Khib) is a recently identified and evolutionarily conserved
post-translational modification (PTM) where a 2-hydroxyisobutyryl group is added to a lysine
residue of a protein.[1][2][3] This modification is implicated in the regulation of various cellular
processes, including gene transcription, chromatin structure, and metabolic pathways,
particularly glycolysis.[1][2] The pan-Khib antibody is a vital tool for detecting 2-
hydroxyisobutyrylated proteins, enabling researchers to investigate the role of this PTM in
health and disease. These application notes provide detailed protocols and guidelines for the
effective use of pan-Khib antibodies in Western blotting.

Data Presentation

Table 1: Recommended Antibody Dilutions

Recommended Starting

Antibody Type Application o
Dilution

Mouse Monoclonal Western Blot 1:500 - 1:1000

Rabbit Polyclonal Western Blot 1:500 - 1:2000

Note: Optimal dilutions should be determined experimentally for each specific antibody and
experimental setup.
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ble 2: . i [ lott

Recommended Protein
Sample Type . Notes
Loading Range (per lane)

The optimal amount depends
Cell Lysate 10 - 50 ug[4][5] on the expression level of the

target protein(s).

Higher amounts may be
Tissue Lysate 20 - 100 pg needed for tissues with lower

overall protein Khib levels.

Lower amounts are sufficient
Purified/Enriched Protein 10 - 100 ng[4] for enriched or purified protein

samples.

Signaling Pathway

Lysine 2-hydroxyisobutyrylation plays a significant role in regulating metabolic pathways, most
notably glycolysis. Several key glycolytic enzymes are targets of Khib modification, which can
influence their activity and consequently, the overall glycolytic flux. The following diagram
illustrates the points of regulation by Khib within the glycolytic pathway.
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Caption: Khib modification sites on key enzymes in the glycolytic pathway.
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Experimental Protocols
Western Blotting Workflow

The following diagram outlines the general workflow for a Western blotting experiment using a

pan-Khib antibody.
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Caption: General workflow for Western blotting with a pan-Khib antibody.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b15558881?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Detailed Western Blotting Protocol

This protocol provides a comprehensive procedure for detecting 2-hydroxyisobutyrylated
proteins in cell or tissue lysates.

1. Sample Preparation (Lysis)
e For Adherent Cells:
o Wash cells twice with ice-cold PBS.

o Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase
inhibitors) to the plate (1 mL per 10"7 cells).

o Scrape cells and transfer the lysate to a microcentrifuge tube.
o Incubate on ice for 30 minutes with occasional vortexing.

o Centrifuge at 14,000 x g for 15 minutes at 4°C.

o Transfer the supernatant to a new tube.

e For Suspension Cells:

[¢]

Pellet cells by centrifugation.

[e]

Wash the cell pellet twice with ice-cold PBS.

o

Resuspend the pellet in ice-cold lysis buffer.

[¢]

Proceed as with adherent cells from step 4.

e For Tissues:

o Homogenize the tissue in ice-cold lysis buffer using a homogenizer.

o Proceed as with adherent cells from step 4.

2. Protein Quantification
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Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA
or Bradford assay).

Normalize the protein concentration of all samples with lysis buffer.
. SDS-PAGE

Mix the desired amount of protein (10-50 ug) with Laemmli sample buffer and heat at 95-
100°C for 5 minutes.

Load samples onto a polyacrylamide gel. The gel percentage will depend on the molecular
weight of the proteins of interest.

Run the gel according to the manufacturer's instructions (e.g., 1-2 hours at 100 V).[4]
. Protein Transfer
Transfer the separated proteins from the gel to a nitrocellulose or PVYDF membrane.

The transfer can be performed using a wet, semi-dry, or dry transfer system. Follow the
manufacturer's protocol for the specific system. A common condition for wet transfer is 100V
for 1 hour.[4]

. Immunodetection

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline
with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

Primary Antibody Incubation: Incubate the membrane with the pan-Khib primary antibody at
the recommended dilution (see Table 1) in blocking buffer overnight at 4°C with gentle
agitation.[4][6]

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-
conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer
for 1 hour at room temperature with gentle agitation. A common dilution is 1:5,000.[7]
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Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]

. Signal Detection

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).

Capture the chemiluminescent signal using an imaging system or X-ray film.

Buffer Recipes

RIPA Lysis Buffer: 50 mM Tris-HCI (pH 8.0), 150 mM NacCl, 1% NP-40, 0.5% sodium
deoxycholate, 0.1% SDS.[4][8] Add protease and phosphatase inhibitors immediately before
use.

10X Tris-Buffered Saline (TBS): 24 g Tris base, 88 g NaCl, dissolve in 900 mL distilled water.
Adjust pH to 7.6 with HCI. Add distilled water to a final volume of 1 L.[8]

TBST (Wash Buffer): 1X TBS with 0.1% Tween 20.

Blocking Buffer: 5% wi/v non-fat dry milk or BSA in TBST.

1X SDS-PAGE Running Buffer: 25 mM Tris base, 192 mM glycine, 0.1% SDS. Adjust to pH
8.3.[4]

1X Transfer Buffer (Wet): 25 mM Tris base, 192 mM glycine, 20% methanol. Adjust to pH
8.3.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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